

An In-depth Technical Guide to 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Cat. No.: B1321864

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

1-(4-Trifluoromethylphenyl)piperidin-4-ol is a fluorinated aromatic piperidine derivative of interest in medicinal chemistry. This technical guide provides a consolidated overview of its molecular structure, physicochemical properties, and a plausible synthetic route. Due to the limited publicly available experimental data, this document also outlines general methodologies for its characterization and discusses potential biological activities based on structurally related compounds. The guide aims to serve as a foundational resource for researchers engaged in the study and application of this molecule.

Molecular Structure and Chemical Properties

1-(4-Trifluoromethylphenyl)piperidin-4-ol, with the CAS Number 681508-70-3, possesses a core structure consisting of a piperidin-4-ol moiety N-substituted with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the electronic properties and lipophilicity of the molecule, which can have profound effects on its pharmacokinetic and pharmacodynamic profiles.

Physicochemical Data

A summary of the key physicochemical properties for **1-(4-Trifluoromethylphenyl)piperidin-4-ol** is presented in Table 1. It is important to note that while the molecular formula and weight are confirmed, other quantitative data such as melting point, boiling point, and solubility are not readily available in published literature and would require experimental determination.

Property	Value	Reference
CAS Number	681508-70-3	
Molecular Formula	C ₁₂ H ₁₄ F ₃ NO	
Molecular Weight	245.24 g/mol	
IUPAC Name	1-[4-(trifluoromethyl)phenyl]piperidin-4-ol	
Synonyms	1-(4-Trifluoromethyl-phenyl)-piperidin-4-ol	

Table 1: Physicochemical properties of **1-(4-Trifluoromethylphenyl)piperidin-4-ol**.

Structural Diagram

The 2D chemical structure of **1-(4-Trifluoromethylphenyl)piperidin-4-ol** is depicted below.

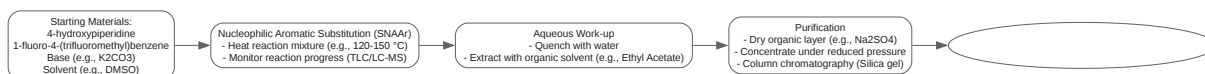
Molecular Structure of the Compound

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(4-Trifluoromethylphenyl)piperidin-4-ol** is not readily available in peer-reviewed literature, a plausible and commonly employed synthetic route is the nucleophilic aromatic substitution (S_NA_{Ar}) reaction. This section outlines a general experimental workflow for its synthesis and subsequent purification.

Proposed Synthetic Workflow

The synthesis can be envisioned as the reaction between 4-hydroxy-piperidine and 1-fluoro-4-(trifluoromethyl)benzene.



[Click to download full resolution via product page](#)

Proposed Synthetic Workflow Diagram

General Experimental Protocol

- **Reaction Setup:** To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a base, typically potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) (2-3 eq).
- **Addition of Reagents:** Add 1-fluoro-4-(trifluoromethyl)benzene (1.0-1.2 eq) to the reaction mixture.
- **Reaction Conditions:** Heat the mixture to a temperature ranging from 120 to 150 °C. The reaction progress should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous phase with a suitable organic solvent, for example, ethyl acetate. Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **1-(4-Trifluoromethylphenyl)piperidin-4-ol**.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are essential for elucidating the molecular structure. The proton NMR should show characteristic signals for the aromatic protons of the trifluoromethylphenyl ring and the aliphatic protons of the piperidine ring. The carbon NMR will confirm the number and types of carbon atoms.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and the exact mass of the molecule.
- **Infrared (IR) Spectroscopy:** IR spectroscopy will identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group and C-F stretches of the trifluoromethyl group.
- **Melting Point Analysis:** Determination of the melting point is a crucial indicator of the compound's purity.

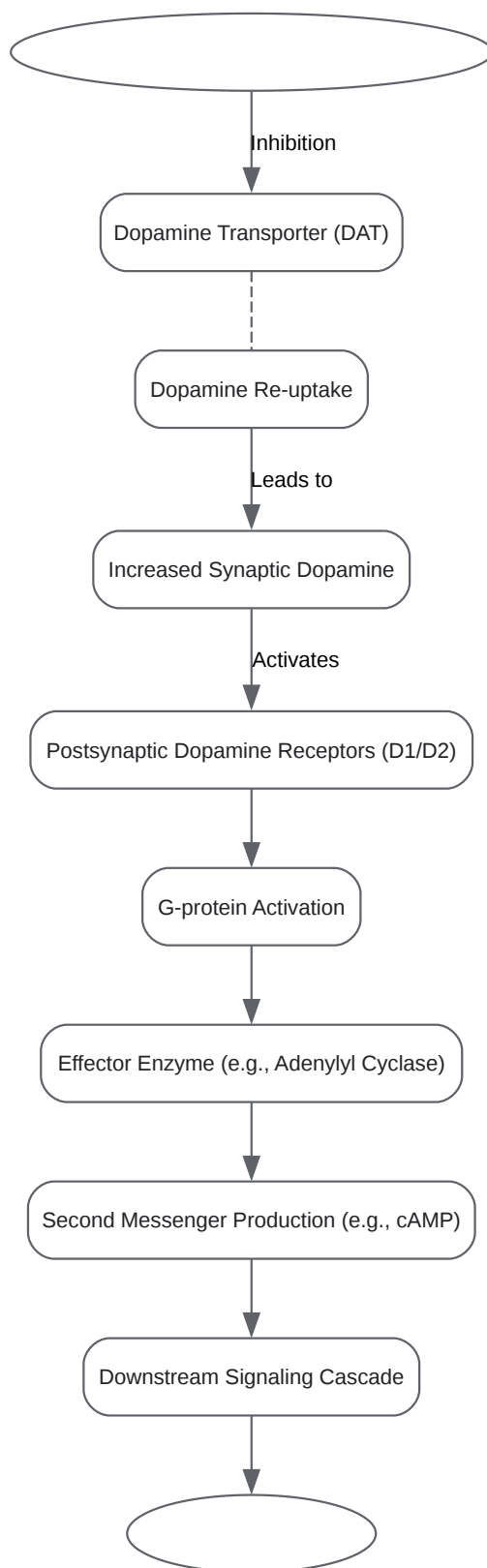
Potential Biological Activity and Signaling Pathways

While no specific biological data for **1-(4-Trifluoromethylphenyl)piperidin-4-ol** has been reported, the broader class of trifluoromethylphenyl piperidine derivatives has shown significant activity in various biological systems. These compounds are known to interact with G-protein coupled receptors (GPCRs) and transporters.

Postulated Mechanism of Action

Based on structurally similar molecules, **1-(4-Trifluoromethylphenyl)piperidin-4-ol** could potentially act as a modulator of neurotransmitter systems. For instance, many phenylpiperidine derivatives are known to interact with dopamine, serotonin, or norepinephrine transporters and receptors. The trifluoromethylphenyl moiety often enhances binding affinity and metabolic stability.

A hypothetical signaling pathway, should the compound inhibit a neurotransmitter transporter like the dopamine transporter (DAT), is illustrated below. Inhibition of DAT would lead to an increase in synaptic dopamine levels, subsequently activating postsynaptic dopamine receptors and initiating downstream signaling cascades.



[Click to download full resolution via product page](#)

Hypothetical Signaling Pathway

Conclusion

1-(4-Trifluoromethylphenyl)piperidin-4-ol is a compound with potential for further investigation in drug discovery and development. This guide provides a summary of its known properties and a framework for its synthesis and characterization. Further experimental studies are necessary to fully elucidate its physicochemical properties, biological activity, and mechanism of action. The information presented herein is intended to facilitate future research endeavors into this and related molecules.

- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(4-Trifluoromethylphenyl)piperidin-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1321864#1-4-trifluoromethylphenyl-piperidin-4-ol-molecular-structure\]](https://www.benchchem.com/product/b1321864#1-4-trifluoromethylphenyl-piperidin-4-ol-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com